molecular formula C17H17N5O3 B10866285 4-(1,5-Dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]non-3-yl)-5-nitrobenzene-1,2-dicarbonitrile

4-(1,5-Dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]non-3-yl)-5-nitrobenzene-1,2-dicarbonitrile

Cat. No.: B10866285
M. Wt: 339.3 g/mol
InChI Key: CWWVXSZFUUSIGV-UHFFFAOYSA-N
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Description

2-CYANO-4-(1,5-DIMETHYL-9-OXO-3,7-DIAZABICYCLO[3.3.1]NON-3-YL)-5-NITROPHENYL CYANIDE is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a diazabicyclo nonane core, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYANO-4-(1,5-DIMETHYL-9-OXO-3,7-DIAZABICYCLO[3.3.1]NON-3-YL)-5-NITROPHENYL CYANIDE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Diazabicyclo Nonane Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Cyano Group Introduction: The cyano groups are introduced via nucleophilic substitution reactions using cyanide salts like sodium or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Continuous Flow Chemistry: To enhance reaction efficiency and safety.

    Catalysis: Using catalysts to improve reaction rates and yields.

    Purification: Employing techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-CYANO-4-(1,5-DIMETHYL-9-OXO-3,7-DIAZABICYCLO[3.3.1]NON-3-YL)-5-NITROPHENYL CYANIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The cyano groups can be reduced to amines using reagents such as lithium aluminum hydride.

    Substitution: The cyano groups can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Sodium cyanide (NaCN), potassium cyanide (KCN).

Major Products

    Amines: From the reduction of cyano groups.

    Amino Derivatives: From the reduction of nitro groups.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

2-CYANO-4-(1,5-DIMETHYL-9-OXO-3,7-DIAZABICYCLO[3.3.1]NON-3-YL)-5-NITROPHENYL CYANIDE has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents.

    Materials Science: Employed in the development of novel materials with specific properties.

    Biological Studies: Investigated for its biological activity and potential as a drug candidate.

    Industrial Chemistry: Utilized in the synthesis of complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-CYANO-4-(1,5-DIMETHYL-9-OXO-3,7-DIAZABICYCLO[3.3.1]NON-3-YL)-5-NITROPHENYL CYANIDE involves its interaction with specific molecular targets. The diazabicyclo nonane core can interact with enzymes or receptors, modulating their activity. The nitro and cyano groups can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-CYANO-4-(1,5-DIMETHYL-9-OXO-3,7-DIAZABICYCLO[3.3.1]NON-3-YL)-5-AMINOPHENYL CYANIDE: Similar structure but with an amino group instead of a nitro group.

    2-CYANO-4-(1,5-DIMETHYL-9-OXO-3,7-DIAZABICYCLO[3.3.1]NON-3-YL)-5-METHOXYPHENYL CYANIDE: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

The presence of both nitro and cyano groups in 2-CYANO-4-(1,5-DIMETHYL-9-OXO-3,7-DIAZABICYCLO[3.3.1]NON-3-YL)-5-NITROPHENYL CYANIDE makes it unique. These functional groups confer distinct chemical reactivity and potential biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C17H17N5O3

Molecular Weight

339.3 g/mol

IUPAC Name

4-(1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonan-3-yl)-5-nitrobenzene-1,2-dicarbonitrile

InChI

InChI=1S/C17H17N5O3/c1-16-7-20-8-17(2,15(16)23)10-21(9-16)13-3-11(5-18)12(6-19)4-14(13)22(24)25/h3-4,20H,7-10H2,1-2H3

InChI Key

CWWVXSZFUUSIGV-UHFFFAOYSA-N

Canonical SMILES

CC12CNCC(C1=O)(CN(C2)C3=C(C=C(C(=C3)C#N)C#N)[N+](=O)[O-])C

Origin of Product

United States

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